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Compound of Interest

Compound Name: N-0861 racemate

Cat. No.: B2888030 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding specificity of N-0861, a selective

adenosine A1 receptor antagonist. While comprehensive quantitative binding data for the N-
0861 racemate and its individual enantiomers across all adenosine receptor subtypes is not

readily available in the public domain, this document synthesizes existing information and

offers a framework for its evaluation. The guide includes a comparison with other well-

characterized adenosine receptor antagonists, a detailed experimental protocol for determining

binding affinity, and visualizations of relevant biological pathways and experimental workflows.

Comparative Binding Affinity of Adenosine Receptor
Antagonists
To contextualize the binding profile of a selective A1 antagonist, the following table summarizes

the binding affinities (Ki values) of several common adenosine receptor antagonists for the four

human adenosine receptor subtypes (A1, A2A, A2B, and A3). N-0861 has been reported to be

approximately 610-fold more selective for the A1 adenosine receptor over the A2A subtype.

However, specific Ki values for N-0861 are not consistently reported across all subtypes in

publicly accessible literature.
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Compound A1 Ki (nM) A2A Ki (nM) A2B Ki (nM) A3 Ki (nM)
Selectivity
Profile

N-0861
Data not

available

Data not

available

Data not

available

Data not

available

Reported

~610-fold A1

vs. A2A

selectivity

DPCPX 0.46 - 3.9[1] 130[2] 50[2] 4000[2]
Highly A1

selective

CGS 15943 3.5[3] 4.2[3] 16[3] 50[3] Non-selective

Istradefylline

(KW-6002)
2.2[1] - - -

Highly A2A

selective

SCH 58261 287 <1 5000 >10000
Highly A2A

selective

Note: Ki values can vary between studies depending on the experimental conditions,

radioligand used, and tissue/cell preparation.

Adenosine Receptor Signaling and Antagonism
The following diagram illustrates the canonical signaling pathways of the A1 and A2A

adenosine receptors and the mechanism of action for an A1-selective antagonist like N-0861.
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Adenosine Receptor Signaling Pathways
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Caption: Adenosine signaling and A1-selective antagonism.

Experimental Protocols
The binding affinity and selectivity of N-0861 and other compounds are typically determined

using radioligand binding assays.
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Radioligand Displacement Assay for Adenosine A1
Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., N-0861) for the

adenosine A1 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

Cell membranes prepared from a source rich in adenosine A1 receptors (e.g., rat brain

cortex or CHO cells stably expressing the human A1 receptor).

Radioligand: [3H]-DPCPX (a selective A1 antagonist).

Test compound: N-0861 racemate and/or individual enantiomers.

Non-specific binding control: A high concentration of a non-labeled A1-selective ligand (e.g.,

10 µM CPA - N6-cyclopentyladenosine).

Assay buffer: 50 mM Tris-HCl, pH 7.4.

96-well filter plates.

Scintillation fluid and a liquid scintillation counter.

Procedure:

Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in ice-cold

assay buffer to a final protein concentration that yields adequate signal-to-noise. Prepare

serial dilutions of the test compound.

Assay Setup: In a 96-well plate, add the following to each well:

Assay buffer.

A fixed concentration of [3H]-DPCPX (typically at or below its Kd).

Varying concentrations of the test compound or vehicle (for total binding) or a saturating

concentration of a non-labeled ligand (for non-specific binding).
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Add the diluted membrane preparation to initiate the binding reaction.

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium

(e.g., 60-90 minutes).

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound

from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound

radioactivity.

Counting: After drying the filter plate, add scintillation fluid to each well and count the

radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

The same principle is applied to determine the binding affinity for other adenosine receptor

subtypes (A2A, A2B, A3) using appropriate cell lines and selective radioligands.

Experimental Workflow for Binding Specificity
Evaluation
The following diagram outlines the typical workflow for assessing the binding specificity of a

compound like N-0861.
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Workflow for Evaluating Binding Specificity
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Caption: A typical experimental workflow for specificity.
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Conclusion
N-0861 is recognized as a selective adenosine A1 receptor antagonist. While its high selectivity

over the A2A receptor is documented, a comprehensive, publicly available dataset detailing its

binding affinities across all adenosine receptor subtypes and for its individual enantiomers is

lacking. The experimental protocols and comparative data provided in this guide offer a

framework for researchers to conduct their own evaluations and to understand the binding

profile of N-0861 in the context of other adenosine receptor modulators. Further studies are

warranted to fully characterize the binding specificity of the N-0861 racemate and its

stereoisomers to provide a more complete picture for drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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